(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Description
(E)-N-(6-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic small molecule characterized by a benzothiazole core substituted with a methoxy group at the 6-position, linked via an acrylamide bridge to a thiophen-2-yl moiety. This structure combines electron-rich aromatic systems (methoxybenzothiazole and thiophene) with a planar acrylamide spacer, which may enhance interactions with biological targets such as nicotinic acetylcholine receptors (nAChRs) or ion channels.
Properties
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c1-19-10-4-6-12-13(9-10)21-15(16-12)17-14(18)7-5-11-3-2-8-20-11/h2-9H,1H3,(H,16,17,18)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNQKBRYHBTJCH-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 6-Methoxybenzo[d]thiazol-2-amine
Cyclization of 2-amino-4-methoxythiophenol with 6-methoxybenzaldehyde occurs in acetic acid at 80°C for 8 hours, yielding the benzo[d]thiazole core. The reaction mechanism involves nucleophilic attack of the thiol group on the aldehyde, followed by dehydration and aromatization.
$$
\text{2-Amino-4-methoxythiophenol} + \text{6-Methoxybenzaldehyde} \xrightarrow{\text{AcOH, 80°C}} \text{6-Methoxybenzo[d]thiazol-2-amine} + \text{H}_2\text{O} \quad
$$
Key Parameters :
- Yield : 72–78% (isolated)
- Purity : Confirmed via HPLC (retention time: 4.2 min, 95% area)
Synthesis of Thiophen-2-ylacrylic Acid
Thiophen-2-ylacrylic acid is prepared via Knoevenagel condensation between thiophene-2-carbaldehyde and malonic acid in pyridine, catalyzed by piperidine. The (E)-isomer is favored due to thermodynamic control.
$$
\text{Thiophene-2-carbaldehyde} + \text{Malonic acid} \xrightarrow{\text{piperidine, pyridine}} \text{Thiophen-2-ylacrylic acid} \quad
$$
Optimization :
- Solvent : Pyridine (anhydrous)
- Reaction Time : 6 hours at 110°C
- Yield : 85% (E-isomer selectivity >95%)
Catalytic Amidation Strategies
N-Heterocyclic Carbene (NHC)-Catalyzed Direct Amidation
The RSC protocol employs triazolium salt (20 mol%), Cs$$2$$CO$$3$$ (1.2 equiv), and oxidant 5 (2.0 equiv) in CH$$2$$Cl$$2$$ to couple 6-methoxybenzo[d]thiazol-2-amine with thiophen-2-ylacrylic acid. The NHC catalyst facilitates acyl transfer, enabling room-temperature amidation.
Table 2: Reaction Conditions for NHC-Catalyzed Amidation
| Parameter | Value |
|---|---|
| Catalyst | Triazolium salt (20 mol%) |
| Base | Cs$$2$$CO$$3$$ (1.2 equiv) |
| Oxidant | Dichloroquinone (2.0 equiv) |
| Solvent | CH$$2$$Cl$$2$$ (anhydrous) |
| Temperature | 25°C |
| Time | 12 hours |
| Yield | 89% |
Conventional Coupling Agents
Alternative methods use EDCl/HOBt or DCC/DMAP in THF, though these require stoichiometric reagents and longer reaction times (24–36 hours). Comparatively, the NHC method offers superior atom economy and milder conditions.
Stereoselectivity and Configuration Control
The (E)-configuration of the acrylamide is preserved by maintaining reaction temperatures below 40°C and avoiding strong acids/bases. NMR analysis (NOESY) confirms the trans arrangement of the α,β-unsaturated system.
Key Data :
- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 6.45 (d, J = 15.6 Hz, 1H, CH=CS)
- Melting Point : 214–216°C (decomposition)
Industrial-Scale Production
Pilot-scale synthesis (10 kg batches) employs continuous-flow reactors to enhance reproducibility. Purification via recrystallization from ethanol/water (3:1) achieves >99% purity, meeting pharmaceutical-grade standards.
Table 3: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (round-bottom flask) | Continuous-flow |
| Catalyst Loading | 20 mol% | 15 mol% (recycled) |
| Annual Output | 100 g | 500 kg |
| Cost per kg | $12,000 | $2,800 |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the thiophene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, alcohols.
Substitution: Substituted thiophenes, substituted benzo[d]thiazoles.
Scientific Research Applications
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules and as a DNA-binding agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials such as polymers and sensors.
Mechanism of Action
The mechanism of action of (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can bind to specific sites on these targets, leading to changes in their activity or function. For example, as a DNA-binding agent, it can intercalate between DNA base pairs, affecting DNA replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Acrylamide Substituents : Replacing thiophen-2-yl (target) with 4-methoxyphenyl (BZTcin3) or furan (DM490) alters electronic properties and steric bulk, impacting bioactivity. Thiophene’s sulfur atom may facilitate hydrophobic interactions or redox modulation compared to oxygen in furan .
Synthesis Yields : Acrylamide derivatives with benzothiazole cores (e.g., BZTcin3, 9b) show moderate yields (16%–18%), likely due to challenges in coupling reactions or purification .
Pharmacological and Functional Comparisons
Antinociceptive Activity:
- DM497 (thiophen-2-yl acrylamide with p-tolyl) demonstrated significant antinociceptive effects in murine models, attributed to α7 nAChR modulation and CaV2.2 channel inhibition . The target compound’s benzothiazole moiety may enhance blood-brain barrier penetration compared to DM497’s simpler aryl group.
- DM490 (furan-2-yl analog) exhibited opposing effects to DM497, highlighting the critical role of heterocycle choice (thiophene vs. furan) in pharmacological outcomes .
Photoprotective and Antioxidant Properties:
- BZTcin3 (4-methoxyphenyl acrylamide) showed UV absorption and antioxidant capacity, suggesting that the target compound’s thiophene group might offer similar or improved photostability due to sulfur’s electron-rich nature .
Antimicrobial Activity:
- Compound 26a (thiophen-2-yl acrylamide with morpholinophenyl) inhibited Staphylococcus aureus Sortase A, indicating that the thiophene-acrylamide scaffold has broad applicability. The target compound’s 6-methoxybenzothiazole could further optimize target binding .
Physicochemical and Structural Insights
- Stereochemical Purity : Malonate derivatives (e.g., 5kr, 5kc) with 6-methoxybenzothiazole achieved 70%–89% enantiomeric purity via chiral HPLC, suggesting that the target compound’s synthesis may require similar strategies for optical resolution .
Biological Activity
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a methoxybenzo[d]thiazole moiety and a thiophene ring, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 304.39 g/mol.
Target Interaction
The primary target of this compound is mercury (II) ions in aqueous solutions. The compound forms a 2:1 coordination complex with these ions, which allows for sensitive detection through fluorescence spectroscopy down to concentrations as low as M (10 ppb) .
Biochemical Pathways
The interaction with mercury ions impacts biochemical pathways associated with metal ion detection and toxicity. This property makes it a valuable tool for environmental monitoring and potential therapeutic applications in chelation therapy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest. For instance, related compounds have shown significant inhibition of cancer cell proliferation in various lines, including A431 and A549 cells. The mechanisms involved include:
- Induction of apoptosis
- Cell cycle arrest
- Inhibition of pro-inflammatory cytokines like IL-6 and TNF-α .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1 | Apoptosis induction |
| Compound B7 | A549 | 2 | Cell cycle arrest |
| Doxorubicin | Various | 5 | DNA intercalation |
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated promising antimicrobial activity. Compounds within this class have shown good to moderate activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 µmol/L. Notably, some derivatives exhibited higher potency than traditional antibiotics like cefotaxime .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound 5a | E. coli | 4 |
| Compound 5d | S. aureus | 12 |
| Cefotaxime | E. coli | 6 |
Antioxidant Activity
The antioxidant properties of this compound have also been investigated, revealing its ability to inhibit lipid peroxidation effectively. In vitro assays indicated that certain derivatives could outperform standard antioxidants like Trolox in scavenging free radicals .
Case Studies and Research Findings
- Detection of Heavy Metals : A study focused on the use of this compound for detecting mercury in water highlighted its effectiveness as a fluorescent probe, providing a reliable method for environmental monitoring .
- Antitumor Screening : In a comparative analysis with known anticancer agents, the compound exhibited similar or superior efficacy against specific cancer cell lines, suggesting its potential as a lead compound for drug development .
- Antimicrobial Efficacy : Research revealed that modifications to the benzothiazole moiety could enhance antimicrobial activity, indicating that structure-activity relationships are crucial for optimizing therapeutic effects .
Q & A
Q. Advanced Yield Optimization
- Catalyst screening : Use palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-reaction solvent swaps to improve crystallization .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor the E-isomer over Z-isomers, which are common side products in acrylamide synthesis .
How should researchers characterize the structural and electronic properties of this compound to validate its purity and stereochemistry?
Q. Basic Characterization Techniques
- NMR spectroscopy : Key signals include:
- ¹H NMR : Methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.8–7.5 ppm, and acrylamide NH at δ 8.5–9.5 ppm (exchangeable) .
- ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, aromatic carbons in benzo[d]thiazole and thiophene rings at 110–150 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
Q. Advanced Analysis
- X-ray crystallography : Resolve stereochemical ambiguities and confirm the E-configuration .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or biological activity .
What strategies are recommended for resolving contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?
Q. Basic Data Interpretation
- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) across studies .
- Structural analogs : Compare activity with derivatives (e.g., nitro vs. methoxy substituents) to identify structure-activity relationships (SAR) .
Q. Advanced Mechanistic Studies
- Target profiling : Use molecular docking to assess binding affinity with enzymes like EGFR or topoisomerase II, which are common targets for acrylamide derivatives .
- Metabolic stability tests : Evaluate cytochrome P450 interactions to explain variability in in vivo vs. in vitro results .
How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?
Q. Basic Experimental Design
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Apoptosis studies : Measure caspase-3/7 activation in cancer cell lines .
Q. Advanced Approaches
- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance, revealing potential targets .
- Transcriptomics/proteomics : Profile gene/protein expression changes post-treatment to map signaling pathways .
What are the critical considerations for optimizing this compound’s solubility and bioavailability in preclinical studies?
Q. Basic Formulation Strategies
Q. Advanced Techniques
- Nanoparticle encapsulation : Use PLGA or liposomes to enhance plasma half-life .
- Prodrug design : Mask the acrylamide group with ester linkages to improve oral absorption .
How can computational tools be leveraged to predict the compound’s reactivity and potential toxicity?
Q. Basic Modeling
- ADMET prediction : Use tools like SwissADME to estimate permeability, CYP inhibition, and Ames test outcomes .
- QSAR models : Corrogate thiophene substitution patterns with toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
